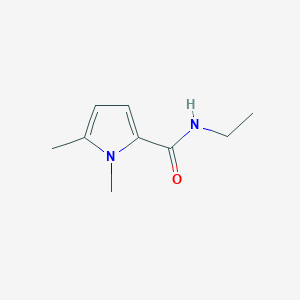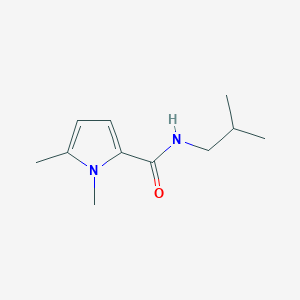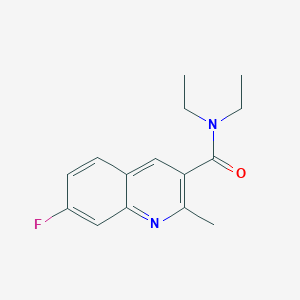
4-bromo-N-cyclopentyl-1-methylpyrrole-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-bromo-N-cyclopentyl-1-methylpyrrole-2-carboxamide, also known as Br-MPA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. Br-MPA is a member of the pyrrole-2-carboxamide family of compounds and is known to exhibit potent biological activity.
作用机制
4-bromo-N-cyclopentyl-1-methylpyrrole-2-carboxamide exerts its biological effects by inhibiting the activity of the enzyme nicotinamide phosphoribosyltransferase (NAMPT). NAMPT is involved in the biosynthesis of nicotinamide adenine dinucleotide (NAD+), an essential cofactor in cellular metabolism. By inhibiting NAMPT, 4-bromo-N-cyclopentyl-1-methylpyrrole-2-carboxamide reduces the levels of NAD+ in cells, leading to a decrease in cellular metabolism and energy production. This, in turn, leads to the induction of cell death in cancer cells and the protection of neurons from oxidative stress.
Biochemical and Physiological Effects:
4-bromo-N-cyclopentyl-1-methylpyrrole-2-carboxamide has been shown to have a variety of biochemical and physiological effects. It can induce cell death in cancer cells by inhibiting NAMPT and reducing the levels of NAD+. Additionally, 4-bromo-N-cyclopentyl-1-methylpyrrole-2-carboxamide has been shown to protect neurons from oxidative stress and improve cognitive function in animal models. 4-bromo-N-cyclopentyl-1-methylpyrrole-2-carboxamide has also been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
One of the main advantages of 4-bromo-N-cyclopentyl-1-methylpyrrole-2-carboxamide is its potent biological activity. It has been shown to exhibit antitumor and neuroprotective effects in various animal models. Additionally, the synthesis method for 4-bromo-N-cyclopentyl-1-methylpyrrole-2-carboxamide is relatively simple and can be performed in a laboratory setting. However, one of the limitations of 4-bromo-N-cyclopentyl-1-methylpyrrole-2-carboxamide is its potential toxicity. Further studies are needed to determine the optimal dosage and potential side effects of 4-bromo-N-cyclopentyl-1-methylpyrrole-2-carboxamide.
未来方向
There are several future directions for the study of 4-bromo-N-cyclopentyl-1-methylpyrrole-2-carboxamide. One potential direction is the investigation of its use as a therapeutic agent for Parkinson's disease and other neurodegenerative disorders. Additionally, further studies are needed to determine the optimal dosage and potential side effects of 4-bromo-N-cyclopentyl-1-methylpyrrole-2-carboxamide. Furthermore, the development of analogs of 4-bromo-N-cyclopentyl-1-methylpyrrole-2-carboxamide with improved potency and selectivity could lead to the development of novel therapeutic agents for cancer and other diseases.
合成方法
The synthesis of 4-bromo-N-cyclopentyl-1-methylpyrrole-2-carboxamide involves the reaction of cyclopentylamine with 4-bromo-2-carbonylpyrrole in the presence of a catalyst. The resulting compound is then treated with methylamine to obtain 4-bromo-N-cyclopentyl-1-methylpyrrole-2-carboxamide. The synthesis method is relatively simple and can be performed in a laboratory setting.
科学研究应用
4-bromo-N-cyclopentyl-1-methylpyrrole-2-carboxamide has been extensively studied for its potential applications in biomedical research. It has been shown to exhibit potent antitumor activity and can inhibit the growth of various cancer cell lines. Furthermore, 4-bromo-N-cyclopentyl-1-methylpyrrole-2-carboxamide has been shown to have neuroprotective effects and can improve cognitive function in animal models. 4-bromo-N-cyclopentyl-1-methylpyrrole-2-carboxamide has also been investigated for its potential use as a therapeutic agent for Parkinson's disease and other neurodegenerative disorders.
属性
IUPAC Name |
4-bromo-N-cyclopentyl-1-methylpyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O/c1-14-7-8(12)6-10(14)11(15)13-9-4-2-3-5-9/h6-7,9H,2-5H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVBMGENKZAGNPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C(=O)NC2CCCC2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-[(4-Methoxyphenyl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B7504745.png)
![N-[1-[1-(4-fluorophenyl)ethylamino]-3-methyl-1-oxobutan-2-yl]-4-methoxybenzamide](/img/structure/B7504749.png)
![2-[[4-(4-Methylphenyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]acetamide](/img/structure/B7504751.png)
![3-[(3,5-Dimethylphenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B7504755.png)

![N-cyclooctyl-2-[[4-(4-methylphenyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]acetamide](/img/structure/B7504777.png)



![2-[(3-Fluorophenyl)methylsulfanyl]-1-methylimidazole](/img/structure/B7504800.png)
